2-(2-chloropyridin-4-yl)-1H-indole
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Overview
Description
2-(2-chloropyridin-4-yl)-1H-indole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chlorine atom at the 2-position and an indole moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-4-yl)-1H-indole typically involves the coupling of 2-chloropyridine with an indole derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-chloropyridine with an indole boronic acid in the presence of a palladium catalyst and a base.
Reaction Conditions:
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
Base: Potassium carbonate (K₂CO₃)
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(2-chloropyridin-4-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione
- (2-chloropyridin-4-yl)methanamine hydrochloride
- (2-chloropyridin-4-yl)methanol
Uniqueness
2-(2-chloropyridin-4-yl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of novel compounds with specific biological activities or material properties.
Properties
Molecular Formula |
C13H9ClN2 |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C13H9ClN2/c14-13-8-10(5-6-15-13)12-7-9-3-1-2-4-11(9)16-12/h1-8,16H |
InChI Key |
JNVRDGBUNANWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
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